N-(2-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N2O2/c19-14-3-1-2-4-15(14)23-17(25)24-9-10-26-16(11-24)12-5-7-13(8-6-12)18(20,21)22/h1-8,16H,9-11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLGVKSKEMYWTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NC2=CC=CC=C2Cl)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide typically involves the following steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable halogenated compound under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 2-chlorophenyl halide.
Attachment of the Trifluoromethylphenyl Group: This step involves the reaction of the intermediate with 4-(trifluoromethyl)phenyl halide under suitable conditions.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated reagents or organometallic compounds under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
Chemical Identifiers:
- CAS Number: 892502-15-7
- Molecular Formula: C12H13ClF3NO
- Molecular Weight: 279.687 g/mol
- IUPAC Name: N-(2-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide
The compound features a morpholine ring, which is known for its versatility in drug design. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable scaffold in drug development.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit notable antibacterial properties. A study evaluated various morpholine derivatives against different bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that modifications in the chemical structure significantly influenced antibacterial efficacy, suggesting that this compound could be a candidate for further development as an antibacterial agent .
Central Nervous System (CNS) Agents
The role of fluorine-containing compounds in CNS drug development has been well-documented. The trifluoromethyl group present in this compound may enhance the blood-brain barrier permeability and selectivity for CNS targets. This characteristic positions the compound as a potential lead for developing treatments for neurological disorders .
Anti-inflammatory Properties
Morpholine derivatives have been investigated for their anti-inflammatory effects, particularly as tachykinin receptor antagonists. These compounds can modulate inflammatory responses, making them promising candidates for treating various inflammatory diseases . The specific application of this compound in this context warrants further exploration.
Synthesis Methodologies
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the Morpholine Ring: This is achieved through the reaction of appropriate amines with cyclic carbonates or epoxides.
- Introduction of Functional Groups: The chlorophenyl and trifluoromethyl groups can be introduced via electrophilic substitution reactions or by using specific reagents that facilitate these modifications.
- Final Coupling Reaction: The final product is usually obtained through coupling reactions that link the morpholine structure with the desired aromatic substituents.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of similar compounds within this chemical class:
- A study published in MDPI highlighted the design and synthesis of various morpholine derivatives, demonstrating their antibacterial activity against multiple strains .
- Another research article discussed the optimization of fluorinated compounds for CNS applications, emphasizing the significance of structural modifications on biological activity .
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-(4-fluorophenyl)morpholine-4-carboxamide
- N-(2-chlorophenyl)-2-(4-methylphenyl)morpholine-4-carboxamide
- N-(2-chlorophenyl)-2-(4-nitrophenyl)morpholine-4-carboxamide
Uniqueness
N-(2-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties, such as increased lipophilicity and metabolic stability.
Biological Activity
N-(2-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide, a compound of significant interest in medicinal chemistry, exhibits a range of biological activities due to its unique structural features. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Molecular Formula : C16H14ClF3N2O
- Molecular Weight : 348.74 g/mol
The presence of the chlorophenyl and trifluoromethyl groups contributes to its lipophilicity and potential biological activity.
Antimicrobial Activity
Research has highlighted the antimicrobial properties of various derivatives related to this compound. A study on related compounds demonstrated significant activity against bacterial strains, suggesting potential applications in treating infections .
| Compound | Activity Against Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
Antinociceptive Effects
Another area of interest is the antinociceptive effects exhibited by this compound. In a study involving 4-substituted derivatives, compounds similar to this compound showed promising results in reducing pain responses in animal models .
Anti-parasitic Activity
The compound's structural analogs have been evaluated for their anti-parasitic properties, particularly against malaria. Research indicates that modifications in the chemical structure can enhance activity against Plasmodium falciparum by targeting specific metabolic pathways .
Study 1: Synthesis and Characterization
A study focused on synthesizing various derivatives of this compound reported successful synthesis and characterization using spectral analysis techniques. The synthesized compounds were screened for biological activity, revealing several candidates with notable antimicrobial properties .
Study 2: Pharmacokinetics and Efficacy
In vivo studies demonstrated that certain derivatives exhibited favorable pharmacokinetic profiles, leading to enhanced efficacy in mouse models of infection. This suggests that the structural modifications can significantly influence both absorption and therapeutic effectiveness .
Q & A
Q. What are the common synthetic routes for N-(2-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide, and how are intermediates characterized?
Methodological Answer: The compound is synthesized via multi-step organic reactions, often involving:
- Amide coupling : Reaction of a morpholine-carboxylic acid derivative with 2-chloroaniline in the presence of coupling agents like EDCI/HOBt .
- Morpholine ring functionalization : Substitution reactions at the morpholine nitrogen using trifluoromethylphenyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) .
Q. Key Analytical Techniques :
| Step | Technique | Purpose | Example Data |
|---|---|---|---|
| Intermediate | NMR (¹H/¹³C) | Confirm regiochemistry | δ 7.45–7.55 (m, aromatic H) |
| Final Product | HPLC | Purity assessment | Retention time: 12.3 min (C18 column) |
Q. How can the electronic effects of the trifluoromethyl group influence the compound’s reactivity?
Methodological Answer: The -CF₃ group is strongly electron-withdrawing, which:
- Reduces electron density on the adjacent phenyl ring, directing electrophilic substitution to meta positions .
- Enhances stability of the morpholine-carboxamide scaffold against hydrolysis (verified via pH stability studies in buffers) .
- Impacts binding affinity in biological assays, as shown by comparative studies with non-fluorinated analogs (IC₅₀ reduced by 3-fold) .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in biological activity data across similar morpholine-carboxamide derivatives?
Methodological Answer: Contradictions often arise due to:
- Structural nuances : Subtle differences in substituent placement (e.g., 2-chloro vs. 4-chloro isomers) can alter receptor binding. Use X-ray crystallography or docking simulations to compare binding modes .
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate using positive controls like staurosporine .
- Meta-analysis : Aggregate data from multiple studies (e.g., kinase inhibition profiles) to identify trends .
Example : A study found conflicting IC₅₀ values for kinase inhibition. Re-evaluation using surface plasmon resonance (SPR) confirmed the compound’s low-nanomolar affinity, resolving discrepancies from fluorescence-based assays .
Q. How can researchers design experiments to probe the compound’s interaction with G protein-coupled receptors (GPCRs)?
Methodological Answer:
- Receptor profiling : Use radioligand binding assays (e.g., ³H-labeled antagonists) on GPCR panels (e.g., β-adrenergic, serotonin receptors) .
- Functional assays : Measure cAMP accumulation (for Gₛ-coupled receptors) or calcium flux (for Gq-coupled receptors) .
- Bias signaling analysis : Compare β-arrestin recruitment vs. G protein activation using BRET/FRET-based systems .
Case Study : A related morpholine derivative showed biased agonism at β₁-adrenergic receptors, favoring G protein signaling over β-arrestin .
Q. What computational methods are effective in predicting metabolic stability of this compound?
Methodological Answer:
- In silico metabolism prediction : Use software like Meteor Nexus or ADMET Predictor to identify vulnerable sites (e.g., morpholine ring oxidation) .
- Density Functional Theory (DFT) : Calculate bond dissociation energies for N-dealkylation or hydroxylation pathways .
- CYP450 inhibition assays : Validate predictions using human liver microsomes and CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) .
Q. Data Integration :
| Parameter | Prediction | Experimental Validation |
|---|---|---|
| CYP3A4 substrate | High likelihood | 85% depletion in microsomes |
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Screen variables (temperature, solvent, catalyst) using a Taguchi matrix .
- Continuous flow chemistry : Enhances heat/mass transfer for exothermic steps (e.g., amide coupling) .
- In-line analytics : Monitor reaction progress via FTIR or Raman spectroscopy to adjust parameters in real time .
Example : Switching from batch to flow synthesis increased yield from 55% to 78% for a critical intermediate .
Q. What are the best practices for analyzing chiral purity in derivatives of this compound?
Methodological Answer:
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .
- Circular Dichroism (CD) : Confirm enantiomeric excess (ee) by comparing CD spectra with pure standards .
- X-ray Crystallography : Resolve absolute configuration for critical intermediates .
Case Study : A derivative with 95% ee (by HPLC) showed 10-fold higher potency than the racemate in receptor binding assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
